3-(3-Methoxyphenyl)piperidine
Overview
Description
“3-(3-Methoxyphenyl)piperidine” is a compound with the molecular formula C12H17NO . It’s a synthetic fragment that plays a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, including “3-(3-Methoxyphenyl)piperidine”, has been a subject of research. A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported . The key step involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate to provide 3-substituted tetrahydropyridines .
Molecular Structure Analysis
The molecular structure of “3-(3-Methoxyphenyl)piperidine” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI key for this compound is LXCUAFVVTHZALS-UHFFFAOYSA-N .
Chemical Reactions Analysis
Piperidines, including “3-(3-Methoxyphenyl)piperidine”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The compound “3-(3-Methoxyphenyl)piperidine” has a molecular weight of 191.27 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.
Scientific Research Applications
Analytical Profiles and Biological Matrices : A study by De Paoli et al. (2013) characterized several arylcyclohexylamines, including 3-(3-Methoxyphenyl)piperidine, using various analytical techniques. They developed and validated a method for analyzing these compounds in biological matrices like blood, urine, and vitreous humor using liquid chromatography and mass spectrometry, emphasizing the substance's analytical detection in forensic contexts (De Paoli et al., 2013).
Synthesis and Chemical Characterization : Research by Millet and Baudoin (2015) focused on the synthesis of 3-Arylpiperidines, a group that includes 3-(3-Methoxyphenyl)piperidine. They developed a palladium-catalyzed migrative Negishi coupling method, which is significant for pharmaceutical research due to the compound's use as a building block in drug development (Millet & Baudoin, 2015).
Crystallographic Studies : Jayabharathi et al. (2008) conducted a study on the crystal structure of a related compound, t-3-Benzyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one, providing insights into the molecular conformation and interactions of similar compounds. This research contributes to understanding the structural properties of 3-(3-Methoxyphenyl)piperidine derivatives (Jayabharathi et al., 2008).
Pharmacological Profiling : Roth et al. (2013) investigated the pharmacological profiles of novel ketamine and phencyclidine analogues, including 3-(3-Methoxyphenyl)piperidine. Their study indicates that these compounds are high-affinity ligands for the glutamate NMDA receptor, which is central to understanding their potential therapeutic applications (Roth et al., 2013).
Synthesis and Biological Evaluation : Walsh et al. (1989) synthesized a series of compounds including 3-(3-Methoxyphenyl)piperidine derivatives and evaluated their antiallergy activity. This study highlights the potential therapeutic uses of these compounds in treating allergic reactions (Walsh et al., 1989).
Gastrointestinal Motility Disorders : Zimmerman et al. (1994) explored N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, structurally related to 3-(3-Methoxyphenyl)piperidine, to discover a peripherally selective opioid antagonist. This research provides insights into the use of such compounds in treating gastrointestinal motility disorders (Zimmerman et al., 1994).
- GABA transporter ligand for GABA-transporter subtype GAT-3, using ethyl (2-(4-hydroxyphenyl)bis(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylate, a compound related to 3-(3-Methoxyphenyl)piperidine. This study is significant for investigating GABAergic neurotransmission in vivo, which is crucial for understanding various neurological diseases (Schirrmacher et al., 2001).
Analgesic Activity : Lalinde et al. (1990) researched 3-methyl-4-(N-phenyl amido)piperidines, a category that includes 3-(3-Methoxyphenyl)piperidine, examining their intravenous analgesic activity. This study contributes to understanding the compound's potential as an analgesic, with implications for pain management (Lalinde et al., 1990).
PET Imaging in Neurotransmission : Plenevaux et al. (2000) conducted research on [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, a compound structurally related to 3-(3-Methoxyphenyl)piperidine. Their study is crucial for PET imaging to study the serotonergic neurotransmission, relevant in understanding various psychiatric and neurological disorders (Plenevaux et al., 2000).
Kinetics and Mechanism of Reactions : Castro et al. (2001) studied the reactions of 3-methoxyphenyl 4-nitrophenyl thionocarbonates with alicyclic amines, providing insights into the kinetics and mechanism of reactions involving compounds like 3-(3-Methoxyphenyl)piperidine. This research is essential for understanding the chemical behavior and potential applications of these compounds in various reactions (Castro et al., 2001).
Acid-Mediated Amido Cyclization in Synthesis : Ramakrishna et al. (2016) accomplished the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines, a group related to 3-(3-Methoxyphenyl)piperidine, using acid-mediated amido cyclization. Their work provides an efficient method for synthesizing such compounds, useful in pharmaceutical research (Ramakrishna et al., 2016).
Future Directions
Piperidines, including “3-(3-Methoxyphenyl)piperidine”, are frequently found in natural products and are of importance to the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring new synthesis methods and investigating the biological and pharmacological applications of these compounds .
properties
IUPAC Name |
3-(3-methoxyphenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCUAFVVTHZALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454246 | |
Record name | 3-(3-methoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)piperidine | |
CAS RN |
79601-21-1 | |
Record name | 3-(3-methoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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